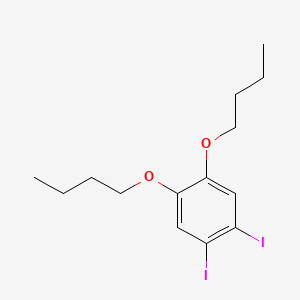
1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Propyl-1,2,4-thiadiazol-5-yl)piperazine is a chemical compound with the molecular formula C9H16N4S and a molecular weight of 212.32 . It is a derivative of the 1,3,4-thiadiazole class of compounds .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves several steps. The process typically starts with the cyclization of 1,2-diamine derivatives with sulfonium salts . The 1,3,4-thiadiazole moiety is then modified to enhance its potency as an anticonvulsant agent .Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a 1,2,4-thiadiazol-5-yl group . The presence of the =N-C-S- moiety and the strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Wissenschaftliche Forschungsanwendungen
1-PPT has been used in a wide range of scientific research applications. It has been used in studies of enzyme kinetics, as a model compound for studying the mechanism of action of drugs, and as a substrate for various biochemical assays. 1-PPT has also been used in studies of the structure and function of proteins and in the development of new drugs. Additionally, 1-PPT has been used in studies of cell signaling pathways, as a potential therapeutic agent, and as an inhibitor of certain enzymes.
Wirkmechanismus
Target of Action
Similar compounds, such as 2,5-disubstituted-1,3,4-thiadiazole derivatives, have been evaluated for their anticonvulsant activity . This suggests that the compound might interact with targets involved in neuronal signaling, potentially influencing the excitability of neurons.
Mode of Action
Based on the anticonvulsant activity of related compounds , it can be hypothesized that this compound may interact with neuronal targets to modulate their activity, thereby influencing neuronal excitability and potentially mitigating seizure activity.
Biochemical Pathways
Given the potential anticonvulsant activity of related compounds , it is plausible that this compound may influence pathways related to neuronal signaling and excitability.
Result of Action
If the compound does indeed exhibit anticonvulsant activity as suggested by the activity of related compounds , it may help to reduce neuronal excitability and potentially mitigate seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
1-PPT has a number of advantages when used in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize in the laboratory. Additionally, it is highly soluble in a variety of solvents, making it easy to work with in the laboratory. However, 1-PPT has some limitations when used in laboratory experiments. It is not very stable in the presence of light or oxygen and must be stored in a dark, airtight container. Additionally, 1-PPT can be toxic if ingested, so it must be handled with care in the laboratory.
Zukünftige Richtungen
1-PPT has a wide range of potential applications in the field of scientific research. It could be used to further study the mechanism of action of drugs, to develop new drugs, and to study the structure and function of proteins. Additionally, 1-PPT could be used to further study cell signaling pathways, as a potential therapeutic agent, and as an inhibitor of certain enzymes. Furthermore, 1-PPT could be used in studies of the regulation of gene expression, as well as in studies of the biochemical and physiological effects of certain compounds. Finally, 1-PPT could be used to further study the structure and function of enzymes and other macromolecules.
Synthesemethoden
The synthesis of 1-PPT is a straightforward process and can be achieved by reacting 3-propyl-1,2,4-thiadiazol-5-yl with piperazine in a suitable solvent. The reaction is carried out at room temperature and the resulting product is purified by column chromatography. The yield of 1-PPT is typically high, with yields of up to 90% being reported.
Eigenschaften
IUPAC Name |
5-piperazin-1-yl-3-propyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-2-3-8-11-9(14-12-8)13-6-4-10-5-7-13/h10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLPKVQRIZMEPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

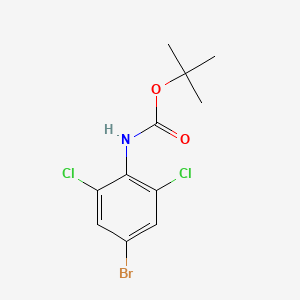
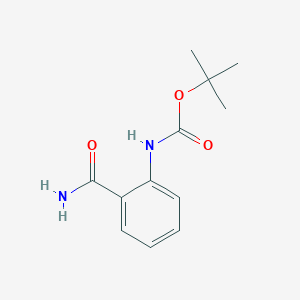



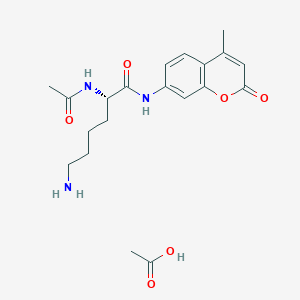
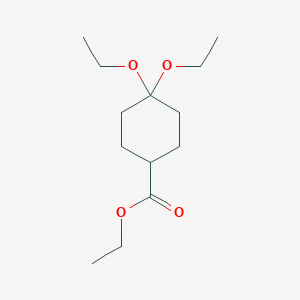
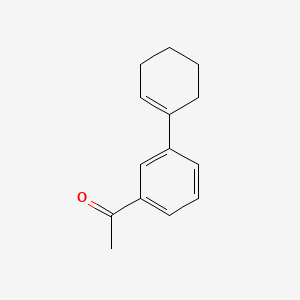
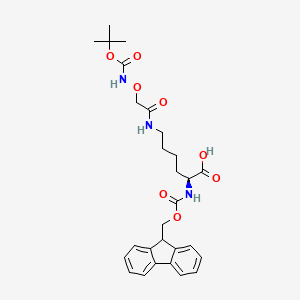

![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)

